![molecular formula C18H23N3O2 B2867778 N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide CAS No. 2411279-50-8](/img/structure/B2867778.png)
N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of enamide derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been shown to possess anticonvulsant activity by modulating the activity of GABA receptors. Additionally, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide in lab experiments is its diverse biological activity. It can be used to study various biological processes, including inflammation, pain, epilepsy, and cancer. Additionally, its synthesis method is relatively simple and can be carried out with high yield. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before using it in in vivo studies.
Future Directions
There are several future directions for the research on N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide. One of the potential applications of this compound is in the development of novel anticancer drugs. It has been shown to possess potent anticancer activity against various cancer cell lines, and further studies are needed to evaluate its efficacy in animal models. Additionally, its potential use as an antiepileptic and analgesic drug needs to be further explored. Finally, the development of more efficient synthesis methods for this compound can help in its large-scale production for commercial use.
Conclusion:
This compound is a promising compound with diverse biological activity. Its synthesis method is relatively simple and can be carried out with high yield. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in animal models. Overall, this compound is a compound with great potential for the development of novel drugs for various diseases.
Synthesis Methods
The synthesis of N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide involves the reaction of 3-ethoxybenzylamine with 3-pyrazol-1-ylpropanal in the presence of a base to form the corresponding imine intermediate. This intermediate is then treated with propargyl bromide to yield the final product. The synthesis method is relatively simple and can be carried out in a few steps with high yield.
Scientific Research Applications
N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to possess potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-18(22)20(11-7-13-21-12-6-10-19-21)15-16-8-5-9-17(14-16)23-4-2/h3,5-6,8-10,12,14H,1,4,7,11,13,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOLWDIGLBKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CCCN2C=CC=N2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

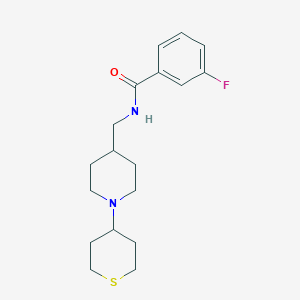
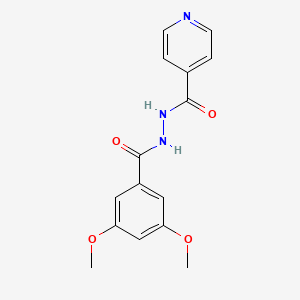
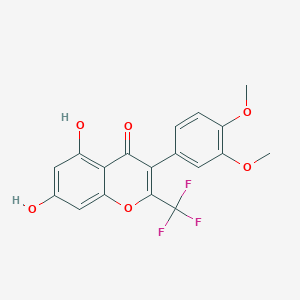
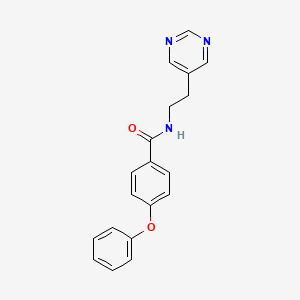
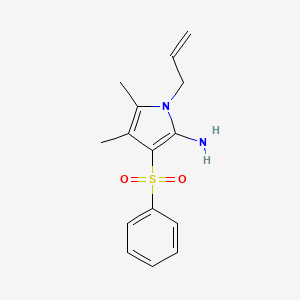

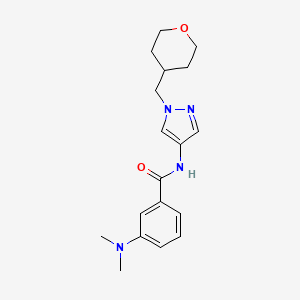

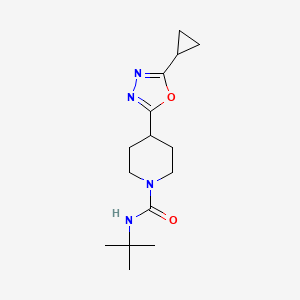
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2867713.png)
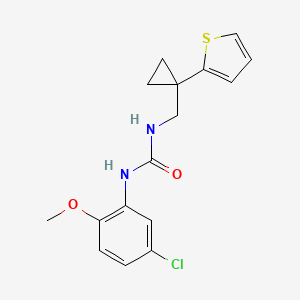
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2867715.png)
methanone](/img/structure/B2867717.png)
